molecular formula C16H23NO6 B2525061 Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate CAS No. 162045-32-1

Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate

Cat. No.: B2525061
CAS No.: 162045-32-1
M. Wt: 325.361
InChI Key: DGRUQTFSCJLSSY-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate is a synthetic intermediate frequently employed in organic and medicinal chemistry. Structurally, it features a benzoate core with a hydroxyl group at position 2 and a 3-[(tert-butoxycarbonyl)amino]propoxy substituent at position 3. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes such as peptide coupling or heterocycle formation. This compound is particularly valuable in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its dual functional groups (ester and hydroxyl) and modular reactivity .

Properties

IUPAC Name

methyl 2-hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-8-5-9-22-11-6-7-12(13(18)10-11)14(19)21-4/h6-7,10,18H,5,8-9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRUQTFSCJLSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC(=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group. This is followed by the reaction with 3-aminopropanol to form the propoxy linkage. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, a comparative analysis with structurally analogous compounds is provided below. Key parameters include molecular weight, functional groups, protective strategies, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Protective Group Reactivity Notes
Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate C₁₇H₂₃NO₆ 337.37 Ester, hydroxyl, Boc-protected amine Boc Stable under acidic conditions; Boc cleavage requires TFA
Methyl 4-(3-aminopropoxy)-2-hydroxybenzoate C₁₁H₁₅NO₅ 241.24 Ester, hydroxyl, primary amine None Prone to oxidation; reactive in acylation
Ethyl 4-{3-[(benzyloxycarbonyl)amino]propoxy}-2-hydroxybenzoate C₂₀H₂₃NO₆ 373.41 Ester, hydroxyl, Cbz-protected amine Cbz Cbz group cleaved by hydrogenolysis
Compound 9 (from ) C₃₄H₃₈N₅O₇ 652.70 Ester, oxazolo[4,5-b]pyridine, Boc Boc Complex heterocyclic reactivity; used in kinase inhibitor synthesis

Key Findings:

Protective Group Stability: The Boc group in the target compound offers superior stability under basic and nucleophilic conditions compared to the Cbz (benzyloxycarbonyl) group in ethyl 4-{3-[(benzyloxycarbonyl)amino]propoxy}-2-hydroxybenzoate. However, Boc requires strong acids like trifluoroacetic acid (TFA) for deprotection, whereas Cbz is cleaved under milder hydrogenolytic conditions .

Reactivity of Free Amines: Methyl 4-(3-aminopropoxy)-2-hydroxybenzoate, lacking a protective group, exhibits rapid acylation and oxidation but is unsuitable for multi-step syntheses due to its instability. This contrasts sharply with the Boc-protected analog, which enables controlled functionalization .

Structural Complexity :

  • Compound 9 () shares the Boc-protected amine and ester functionality but incorporates an oxazolo[4,5-b]pyridine ring. This heterocyclic framework significantly alters solubility (logP ≈ 2.8 vs. 1.5 for the target compound) and bioactivity, highlighting the role of auxiliary substituents in modulating physicochemical properties .

Synthetic Versatility: The target compound’s hydroxyl and ester groups allow orthogonal derivatization (e.g., ester hydrolysis to carboxylic acid, hydroxyl alkylation), a feature less accessible in analogs like ethyl 4-{3-[(benzyloxycarbonyl)amino]propoxy}-2-hydroxybenzoate, where the ethyl ester is more hydrolysis-resistant .

Research Implications

The Boc-protected amine and ester-hydroxyl duality make this compound a versatile scaffold for drug discovery. Its stability and reactivity profile outperform simpler analogs like methyl 4-(3-aminopropoxy)-2-hydroxybenzoate, while its structural simplicity avoids the synthetic challenges posed by highly functionalized derivatives like Compound 7. Future research should explore its application in targeted prodrugs or metal-organic frameworks, leveraging its tunable protection-deprotection chemistry.

Biological Activity

Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate is a synthetic compound with potential biological activities that have been the subject of various studies. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H23NO5
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 1143534-07-9

This compound contains a hydroxyl group, a carboxylate group, and a tert-butoxycarbonyl (Boc) protecting group, which are significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxybenzoate moiety is believed to enhance its interaction with cellular targets involved in tumor growth regulation.
  • Antimicrobial Properties : Research has shown that derivatives of similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
  • Antioxidant Effects : The phenolic structure contributes to the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antitumor Activity :
    • A study utilizing the MTT assay demonstrated that similar compounds inhibited the growth of various tumor cell lines, indicating a potential for use in cancer therapies. For example, methyl derivatives showed significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range .
  • Antimicrobial Effects :
    • Compounds with structural similarities have been tested for antimicrobial efficacy. One study reported that a related benzoate exhibited inhibition against Staphylococcus aureus with an MIC of 1,000 μg/mL . This suggests that this compound may also possess similar properties.
  • Antioxidative Properties :
    • Research has indicated that phenolic compounds can mitigate oxidative damage in cellular models. A study highlighted the antioxidative capacity of related compounds in reducing lipid peroxidation and enhancing cellular antioxidant defenses .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
AntioxidantReduction in oxidative stress markers

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in analogs of Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate?

  • Methodological Answer : The Boc group is commonly introduced via a two-step synthesis. First, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of hydroxyl groups, followed by alkylation with iodomethane (CH₃I) to install the methoxy group. For example, methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate was synthesized using this approach, achieving yields dependent on reaction time and stoichiometry .
  • Key Reaction Conditions :

StepReagentSolventTemperatureTimeYield
1NaHDMF20°C0.5h~70%
2CH₃IDMF20°C1h~65%

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon frameworks, particularly distinguishing Boc-protected amines and ester carbonyls. Infrared (IR) spectroscopy confirms the presence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. How do hydroxyl and ester groups influence solubility and reactivity?

  • Methodological Answer : The hydroxyl group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMF, DMSO). The methyl ester reduces water solubility but stabilizes the compound against hydrolysis. Reactivity is dominated by the nucleophilic hydroxyl group, which participates in alkylation and acylation reactions under basic conditions .

Advanced Research Questions

Q. How can coupling efficiency of the propoxy linker be optimized while minimizing side reactions?

  • Methodological Answer : Use coupling agents like EDCI/HOBt to activate carboxylic acids for amide bond formation. Control reaction pH (6–7) to avoid Boc deprotection. Monitor intermediates via TLC to terminate reactions at >90% conversion. For example, tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate synthesis achieved 85% yield using controlled stoichiometry .

Q. How are contradictions in NMR data resolved for spatial arrangement of substituents?

  • Methodological Answer : Conflicting NOESY/ROESY data can arise from conformational flexibility. Density Functional Theory (DFT) calculations model spatial arrangements, while variable-temperature NMR experiments identify dynamic effects. For tert-butoxycarbonylamino-thiophene derivatives, coupling constants (J = 8–10 Hz) confirmed trans-configurations .

Q. What computational methods predict Boc group stability under varying conditions?

  • Methodological Answer : Molecular dynamics simulations assess Boc group lability in acidic or basic environments. For example, semi-empirical PM6 calculations predicted tert-butoxycarbonyl cleavage rates in trifluoroacetic acid (TFA), aligning with experimental HPLC data showing >95% deprotection within 30 minutes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Boc-protected intermediates?

  • Methodological Answer : Variations arise from solvent purity, moisture levels, or catalyst choice. For instance, NaH-mediated alkylation in anhydrous DMF yields ~70%, while traces of water reduce yields to ≤50%. Cross-validate protocols using Karl Fischer titration for solvent dryness and inert atmosphere controls .

Synthetic Optimization Table

ParameterOptimal ConditionSuboptimal ConditionImpact on Yield
Solvent Dryness<50 ppm H₂O>100 ppm H₂O-30%
Reaction Temperature20°C40°C-15% (Boc cleavage)
Stoichiometry (NaH)1.1 equiv0.9 equiv-20%
Purification MethodColumn ChromatographyRecrystallization+10% Purity

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